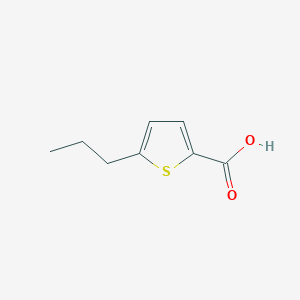

5-Propylthiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKRNWSWBGWABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Propylthiophene-2-carboxylic acid molecular structure and formula

An In-depth Technical Guide to 5-Propylthiophene-2-carboxylic acid

Abstract

This compound is a heterocyclic compound featuring a thiophene ring substituted with a propyl group at the 5-position and a carboxylic acid at the 2-position. This guide provides a comprehensive overview of its chemical identity, molecular structure, synthesis, and spectroscopic characterization. As a substituted thiophene derivative, it serves as a valuable building block in organic synthesis, particularly within medicinal chemistry. The thiophene nucleus is a privileged scaffold in numerous pharmacologically active compounds, and functionalized derivatives like this one are crucial for developing novel therapeutic agents. This document details the compound's properties, reactivity, and potential applications, offering field-proven insights for its use in research and development.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. This compound is identified by its unique combination of an aromatic thiophene core and two distinct functional groups that dictate its chemical behavior.

Molecular Structure and Formula

-

Chemical Formula: C₈H₁₀O₂S[1]

-

Molecular Weight: 170.23 g/mol [1]

-

IUPAC Name: this compound[2]

-

CAS Number: 63068-73-5[1]

-

SMILES: CCCC1=CC=C(S1)C(=O)O

The structure consists of a five-membered thiophene ring. A propyl group (-CH₂CH₂CH₃) is attached to the carbon atom at position 5, and a carboxylic acid group (-COOH) is attached at position 2. The aromaticity of the thiophene ring, influenced by the electron-donating propyl group and the electron-withdrawing carboxylic acid, is key to its reactivity.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂S | [1] |

| Molecular Weight | 170.23 g/mol | [1] |

| CAS Number | 63068-73-5 | [1] |

| Physical Form | Solid Powder | Assumed based on similar compounds |

| Hazard | Irritant | [1][2] |

Synthesis and Reaction Mechanisms

The synthesis of substituted thiophenes is a well-established field in organic chemistry. For this compound, a common and logical approach involves the introduction of the side chains onto a pre-existing thiophene ring. A plausible and efficient route starts from 2-propylthiophene.

Synthetic Workflow: Lithiation and Carboxylation

This method leverages the high acidity of the proton at the 5-position of a 2-substituted thiophene, allowing for regioselective functionalization.

-

Starting Material: 2-Propylthiophene.[3]

-

Step 1: Lithiation. 2-Propylthiophene is treated with a strong base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). The n-BuLi selectively deprotonates the carbon atom at the 5-position, which is the most acidic C-H bond on the ring, to form 5-lithio-2-propylthiophene. This step is a classic example of directed ortho-metalation, adapted for a heterocyclic system.

-

Step 2: Carboxylation. The resulting lithiated intermediate is a potent nucleophile. It is quenched by bubbling carbon dioxide (CO₂) gas through the solution or by adding solid CO₂ (dry ice). The lithium salt of the carboxylic acid is formed.

-

Step 3: Acidic Workup. The reaction is quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate salt, yielding the final product, this compound.

Causality: The choice of n-BuLi is critical due to its strong basicity, which is required to deprotonate the relatively non-acidic C-H bond of the thiophene ring. The low temperature is essential to prevent side reactions and decomposition of the organolithium intermediate. The regioselectivity for the 5-position is governed by the directing effect of the sulfur atom and the existing alkyl group.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Validation of the molecular structure is paramount. The following section details the expected spectroscopic data for this compound, which serves as a fingerprint for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group, the thiophene ring protons, and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically around 12 ppm, due to strong deshielding and hydrogen bonding.[4][5]

-

Thiophene Protons: Two doublets in the aromatic region (approx. 6.8-7.8 ppm), corresponding to the two protons on the thiophene ring. They will show coupling to each other (a doublet of doublets system).

-

Propyl Group Protons (-CH₂CH₂CH₃):

-

A triplet around 2.8-3.0 ppm for the two protons adjacent to the thiophene ring (-CH₂-).

-

A sextet (or multiplet) around 1.6-1.8 ppm for the middle methylene group (-CH₂-).

-

A triplet around 0.9-1.0 ppm for the terminal methyl group (-CH₃).

-

-

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.

-

Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.[4][5]

-

Thiophene Carbons: Four distinct signals in the aromatic region (approx. 125-150 ppm). The carbons attached to the propyl and carboxyl groups will be quaternary and may show lower intensity.

-

Propyl Carbons: Three signals in the aliphatic region (approx. 13-35 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the carboxylic acid functional group.[6]

-

O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹, corresponding to the carbonyl group.[4][6]

-

C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.[6]

-

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ for the aliphatic propyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns.

-

Molecular Ion Peak (M⁺): A peak at m/z = 170.23, corresponding to the molecular weight of the compound. This peak may be weak in some carboxylic acids.[7]

-

Key Fragmentation: A common fragmentation pathway for carboxylic acid derivatives is the loss of the functional group to form a stable acylium ion.[8] The fragmentation pattern would also show losses corresponding to the propyl chain.

Applications in Research and Drug Development

The thiophene nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs such as the anti-inflammatory tiaprofenic acid and the anticancer agent raltitrexed.[9][10][11] this compound serves as a versatile intermediate for creating more complex molecules with potential therapeutic value.

-

As a Building Block: The carboxylic acid functionality is readily transformed into esters, amides, and other derivatives.[12] This allows for the coupling of the thiophene moiety to other pharmacophores, enabling the exploration of new chemical space in drug discovery programs. Thiophene-2-carboxamide derivatives, for instance, have been investigated for their antioxidant and antibacterial properties.[13]

-

Modulation of Physicochemical Properties: The propyl group provides lipophilicity, which can be crucial for tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. By modifying the length or branching of the alkyl chain, researchers can systematically optimize a molecule's ability to cross cell membranes and interact with biological targets.

-

Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a benzene ring. This substitution can improve metabolic stability, alter receptor binding affinity, and enhance the overall therapeutic profile of a lead compound.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Classification: It is classified as an irritant.[1][2] It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2][14] Use only in a well-ventilated area, such as a chemical fume hood.[2]

-

Handling: Avoid breathing dust, fumes, or vapors.[2] Wash hands thoroughly after handling.[2] Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][14]

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]

-

If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

Conclusion

This compound is a strategically important molecule for chemical synthesis and drug discovery. Its well-defined structure, predictable reactivity, and the pharmacological significance of its core thiophene ring make it a valuable tool for researchers. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective application in the laboratory and in the development of next-generation therapeutics.

References

-

5-Propyl-thiophene-2-carboxylic acid - Matrix Scientific.

-

5-Propyl-thiophene-2-carboxylic acid | 63068-73-5 | NCA06873 - Biosynth.

-

5-Propyl-thiophene-2-carboxylic acid - AK Scientific, Inc.

-

The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis - BOC Sciences.

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH.

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES - Farmacia Journal.

-

Thiophene-Based Compounds | Encyclopedia MDPI.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - TCI Chemicals.

-

Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI.

-

CAS RN 1551-27-5 | Fisher Scientific.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.

-

SAFETY DATA SHEET - Fisher Scientific.

-

IR: carboxylic acids.

-

883546-51-8 | 5-Propylthiophene-3-carboxylic acid - ChemScene.

-

2-Thiophenecarboxylic acid, propyl ester | C8H10O2S | CID 573763 - PubChem.

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax.

-

8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts.

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube.

-

5-Methyl-2-thiophenecarboxylic acid 99 1918-79-2 - Sigma-Aldrich.

-

2,5-Thiophenedicarboxylic acid | C6H4O4S | CID 20273 - PubChem.

-

2-Thiophenecarboxylic acid CAS#: 527-72-0 - ChemicalBook.

-

5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727 - PubChem.

-

5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem.

-

Thiophene-2-carboxylic acid - Wikipedia.

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar.

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal.

-

Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix.

-

The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online.

-

3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid | 923129-16-2 | Benchchem.

-

Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.

-

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | C9H7NO2S2 | CID 614467.

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals.

Sources

- 1. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. aksci.com [aksci.com]

- 3. CAS RN 1551-27-5 | Fisher Scientific [fishersci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Blueprint of 5-Propylthiophene-2-carboxylic acid: A Technical Guide

This guide provides an in-depth technical analysis of the expected spectroscopic characteristics of 5-Propylthiophene-2-carboxylic acid (CAS No: 63068-73-5).[1] As experimental spectral data for this specific compound is not widely available in public repositories, this document leverages foundational spectroscopic principles and comparative data from analogous structures to construct a reliable predictive model for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach serves as a robust framework for researchers engaged in the synthesis, identification, and characterization of novel thiophene derivatives.

The structural elucidation of a molecule like this compound is a cornerstone of drug development and materials science. Each spectroscopic technique provides a unique piece of the structural puzzle, and understanding the expected data is critical for confirming synthesis, assessing purity, and predicting chemical behavior.

Molecular Structure and Key Features

Before delving into the spectral data, it is essential to understand the molecule's architecture. This compound features a five-membered aromatic thiophene ring, substituted at the C2 position with a carboxylic acid group and at the C5 position with a propyl group. This arrangement dictates the electronic environment of each atom, which in turn governs its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Causality in Experimental Design: The Choice of Solvent

The choice of solvent is paramount for acquiring meaningful NMR data for a carboxylic acid. While chloroform-d (CDCl₃) is common, its ability to form hydrogen bonds with the analyte can broaden the carboxylic acid proton signal significantly, sometimes to the point of obscurity.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice. It is a polar aprotic solvent that can disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers, resulting in a sharper, more distinct signal for the acidic proton.[3][4] Furthermore, the residual solvent peak of DMSO-d₆ at ~2.50 ppm does not typically interfere with the analyte's signals.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet (broad) | 1H | COH | The acidic proton of a carboxylic acid is highly deshielded and typically appears far downfield, often above 10 ppm.[5] Its broadness is due to hydrogen bonding and chemical exchange. |

| ~7.6 | Doublet | 1H | Thiophene H -3 | This proton is adjacent to the electron-withdrawing carboxylic acid group, causing a downfield shift. It will be split into a doublet by the H-4 proton (J ≈ 3.5-4.0 Hz). |

| ~6.9 | Doublet | 1H | Thiophene H -4 | This proton is adjacent to the electron-donating propyl group, resulting in a more upfield position compared to H-3. It will be split into a doublet by the H-3 proton (J ≈ 3.5-4.0 Hz). |

| ~2.8 | Triplet | 2H | -CH₂ -CH₂-CH₃ | These benzylic-like protons are adjacent to the thiophene ring and are deshielded. They will be split into a triplet by the neighboring methylene protons. |

| ~1.7 | Sextet | 2H | -CH₂-CH₂ -CH₃ | The central methylene protons of the propyl group will be split by the five adjacent protons (3 on the methyl, 2 on the other methylene), resulting in a sextet. |

| ~0.9 | Triplet | 3H | -CH₂-CH₂-CH₃ | The terminal methyl protons are in a typical aliphatic environment and will appear furthest upfield, split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to display eight signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 | C =O | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the 160-185 ppm range.[6] |

| ~152 | Thiophene C -5 | This carbon is attached to the alkyl group and is typically the most downfield of the thiophene ring carbons in this substitution pattern. |

| ~140 | Thiophene C -2 | The carbon bearing the carboxylic acid group is also strongly deshielded. |

| ~134 | Thiophene C -3 | Aromatic C-H carbon adjacent to the carboxylic acid group. |

| ~126 | Thiophene C -4 | Aromatic C-H carbon adjacent to the propyl group. |

| ~32 | C H₂-CH₂-CH₃ | The carbon directly attached to the thiophene ring. |

| ~24 | -CH₂-C H₂-CH₃ | The central carbon of the propyl chain. |

| ~14 | -CH₂-CH₂-C H₃ | The terminal methyl carbon, appearing furthest upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by features of the carboxylic acid and the substituted aromatic ring.

Causality in Experimental Design: Sample Preparation

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often superior to the traditional KBr pellet method.[7] ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by ensuring excellent contact between the sample and the IR-transparent crystal (e.g., diamond or zinc selenide).[8] This avoids issues common with KBr pellets, such as particle size effects that can scatter the IR beam and the potential for moisture contamination in the hygroscopic KBr, which can obscure the crucial O-H stretching region.[9][10]

Predicted Key IR Absorptions (ATR)

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| 3300 - 2500 | Strong, Very Broad | O-H stretch | This extremely broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[5] |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch | Characteristic stretching for protons on the thiophene ring. |

| 2960, 2870 | Medium | Aliphatic C-H stretch | Asymmetric and symmetric stretching of the C-H bonds in the propyl group. |

| ~1680 | Strong, Sharp | C=O stretch | The carbonyl stretch for an aromatic carboxylic acid is strong and appears in this region. Conjugation with the thiophene ring lowers the frequency compared to a saturated acid. |

| ~1530, ~1430 | Medium | C=C stretch | Aromatic ring stretching vibrations within the thiophene core.[11] |

| ~1300 | Medium-Strong | C-O stretch | Coupled C-O stretching and O-H in-plane bending from the carboxylic acid group. |

| ~920 | Medium, Broad | O-H bend (out-of-plane) | Another characteristic, broad absorption for a carboxylic acid dimer. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, key structural information. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules and would be suitable here.

Causality in Experimental Design: Ionization Method

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation patterns. This is highly valuable for structural elucidation. While soft ionization techniques like Electrospray Ionization (ESI) are excellent for confirming molecular weight with minimal fragmentation, the detailed fragmentation provided by EI is often more informative for differentiating isomers and confirming substructures.[12]

Predicted Mass Spectrum (EI)

The molecular formula is C₈H₁₀O₂S, with a molecular weight of 170.23 g/mol .

-

Molecular Ion (M⁺•): An observable peak is expected at m/z = 170. The presence of a sulfur atom will result in a characteristic M+2 peak (at m/z = 172) with an intensity of approximately 4.4% relative to the M+ peak, which is a definitive indicator for the presence of a single sulfur atom.

-

Major Fragments: The fragmentation is predicted to be driven by the stability of the resulting ions, particularly the acylium ion.

| Predicted m/z | Proposed Fragment | Rationale |

| 170 | [C₈H₁₀O₂S]⁺• | Molecular Ion (M⁺•) |

| 153 | [M - OH]⁺ | Loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids.[6] |

| 141 | [M - C₂H₅]⁺ | Cleavage of the ethyl group from the propyl chain (beta-cleavage), resulting in a stable benzylic-like cation. |

| 125 | [M - COOH]⁺ | Loss of the entire carboxyl radical. |

| 111 | [C₅H₃S-C≡O]⁺ | Predicted Base Peak. Alpha-cleavage resulting in the loss of the propyl radical to form the highly stable 5-carboxy-thienyl acylium ion. This is a very common and favored fragmentation for carboxylic acid derivatives.[13] |

Proposed Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following sections outline standardized, self-validating protocols for acquiring the spectroscopic data discussed.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the solid sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube and vortex or gently warm until the sample is fully dissolved. A clear, homogenous solution is required for high-resolution spectra.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Allow 5-10 minutes for the sample to thermally equilibrate inside the probe.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Spectrum Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz instrument would include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds. Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) are typically needed.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO carbon signals at 39.52 ppm.

Protocol 2: ATR-IR Data Acquisition

-

Background Spectrum: Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with isopropanol. Record a background spectrum of the empty ATR accessory. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample (1-2 mg) directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

-

Cleaning: After acquisition, release the pressure, remove the sample, and clean the crystal surface thoroughly with isopropanol.

Protocol 3: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after passing through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of electrons (typically at 70 eV) to generate the molecular ion and subsequent fragments.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

-

Calibration: Ensure the instrument is calibrated with a known standard (e.g., perfluorotributylamine, PFTBA) to ensure accurate mass assignments.

Conclusion

This technical guide provides a comprehensive, predictive spectroscopic analysis of this compound. By integrating foundational principles with comparative data, we have established a detailed spectral blueprint that can guide researchers in the positive identification and characterization of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring quality and reproducibility. This predictive framework serves as an essential tool for any scientist working with this or structurally related molecules in the fields of medicinal chemistry and materials science.

References

- (No source used)

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

- (No source used)

- (No source used)

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved January 6, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved January 6, 2026, from [Link]

- (No source used)

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

- (No source used)

- (No source used)

-

Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. [Link]

- (No source used)

-

IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved January 6, 2026, from [Link]

- (No source used)

- (No source used)

- (No source used)

-

SpectraBase. (n.d.). Thiophene-2-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved January 6, 2026, from [Link]

- (No source used)

- (No source used)

- (No source used)

- (No source used)

- (No source used)

-

MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved January 6, 2026, from [Link]

- (No source used)

-

Chemistry LibreTexts. (2022, August 14). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 6, 2026, from [Link]

- (No source used)

- (No source used)

-

Chemistry LibreTexts. (2022, August 14). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 6, 2026, from [Link]

- (No source used)

- (No source used)

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives | MDPI [mdpi.com]

- 8. scribd.com [scribd.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. iosrjournals.org [iosrjournals.org]

- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 5-Propylthiophene-2-carboxylic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Propylthiophene-2-carboxylic acid, a derivative of the heterocyclic compound thiophene, presents a molecule of significant interest in medicinal chemistry and materials science. Its structural architecture, featuring a thiophene ring, a carboxylic acid moiety, and a propyl side chain, imparts a unique combination of aromaticity, acidity, and lipophilicity. These characteristics are pivotal in determining its behavior in various chemical and biological systems, making a thorough understanding of its solubility and stability paramount for its application in drug development and other advanced material contexts.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a detailed focus on its solubility in various solvent systems and its stability under a range of stress conditions. As a Senior Application Scientist, the insights provided herein are grounded in established scientific principles and aim to equip researchers with the foundational knowledge and practical methodologies to effectively work with this compound.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀O₂S | [1] |

| Molecular Weight | 170.23 g/mol | [1] |

| CAS Number | 63068-73-5 | [1] |

| Appearance | In its pure form, it is expected to be a crystalline solid. | General chemical knowledge |

| pKa | The pKa is estimated to be around 3-4, similar to other thiophene-2-carboxylic acids. | General chemical principles |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The solubility of this compound is governed by the interplay of its polar carboxylic acid group and its more non-polar thiophene ring and propyl chain.

General Solubility Characteristics

-

Polar Solvents (e.g., Water, Ethanol): The carboxylic acid group can engage in hydrogen bonding with polar solvents, which contributes to its solubility. However, the lipophilic propyl group and the thiophene ring will temper this solubility compared to its parent compound, thiophene-2-carboxylic acid. The solubility in water is expected to be low but may increase with pH as the carboxylic acid is deprotonated to the more soluble carboxylate salt. Thiophene-2-carboxylic acid is soluble in hot water and ethanol.[2]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the non-polar nature of the propyl-thiophene moiety, some solubility in non-polar organic solvents is anticipated.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): Good solubility is expected in aprotic polar solvents, which can solvate both the polar and non-polar parts of the molecule.

Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7) | Low | The hydrophobic propyl chain and thiophene ring decrease aqueous solubility. |

| 0.1 M HCl | Very Low | In acidic conditions, the carboxylic acid will be protonated, reducing its polarity and aqueous solubility. |

| 0.1 M NaOH | Moderate to High | In basic conditions, the carboxylic acid will be deprotonated to the carboxylate salt, which is significantly more water-soluble. |

| Ethanol | Moderate to High | Ethanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact with the propyl-thiophene moiety. |

| Methanol | Moderate to High | Similar to ethanol, but its higher polarity may slightly reduce solubility compared to ethanol. |

| Acetone | Moderate | A polar aprotic solvent that can effectively solvate the molecule. |

| Acetonitrile | Moderate | A polar aprotic solvent. |

| Dichloromethane | Low to Moderate | A less polar organic solvent. |

| Hexane | Very Low | A non-polar solvent with limited ability to solvate the polar carboxylic acid group. |

Experimental Protocol for Solubility Determination

A robust determination of the solubility profile is crucial. The following is a standard protocol for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, acetone, acetonitrile, dichloromethane, hexane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is critical for determining its shelf-life, storage conditions, and potential degradation pathways that could lead to impurities in a final product. Forced degradation studies are essential to identify these pathways and to develop stability-indicating analytical methods.[3]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The carboxylic acid group itself is generally stable to hydrolysis. However, under extreme pH and temperature, decarboxylation could potentially occur.

-

Oxidation: The thiophene ring is susceptible to oxidation. Strong oxidizing agents can lead to the formation of sulfoxides or sulfones, or even ring-opening. The presence of the electron-donating propyl group may influence the reactivity of the thiophene ring towards oxidation.

-

Photodegradation: Aromatic systems like thiophene can be susceptible to degradation upon exposure to UV or visible light, potentially leading to dimerization, oxidation, or ring cleavage.

-

Thermal Degradation: At elevated temperatures, decarboxylation is a likely degradation pathway for carboxylic acids.

Experimental Protocol for Forced Degradation Studies

The following protocol is designed in accordance with ICH guidelines (Q1A(R2)) to investigate the stability of this compound under various stress conditions.[4] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC-UV/DAD or HPLC-MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

-

-

Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Keep at room temperature or heat at a lower temperature (e.g., 40-60°C) for a specified time.

-

At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep at room temperature for a specified time, protected from light.

-

At each time point, withdraw a sample and dilute with mobile phase for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a vial.

-

Heat in an oven at a temperature below its melting point (e.g., 70°C) for a specified period.

-

At each time point, dissolve a known amount of the stressed solid in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (in a photostable, transparent container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the exposure period.

-

-

-

Analysis: Analyze all samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid for better peak shape) is a good starting point. Detection can be performed using a UV/DAD detector to assess peak purity and a mass spectrometer for identification of degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Assess the mass balance to account for all the material.[6]

-

Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.

-

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Recommended HPLC Method Parameters

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B will likely be required to separate the parent compound from its potential degradation products.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength of maximum absorbance for this compound (to be determined by UV scan) and/or Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this molecule is not widely published, the provided theoretical background, predictive assessments, and detailed experimental protocols will enable researchers to generate the necessary data for their specific applications. A thorough characterization of these fundamental properties is an indispensable step in the journey of a molecule from the laboratory to a potential therapeutic or advanced material.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

-

SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]

- Erickson, D., et al. (2021). A practical guide to forced degradation and stability studies for drug substances. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.

-

ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. QSAR analyses of the toxicity of aliphatic carboxylic acids and salts to Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Current bioinformatics tools for biodegradation of xenobiotic compounds [frontiersin.org]

- 4. d-nb.info [d-nb.info]

- 5. mdpi.com [mdpi.com]

- 6. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

A Theoretical and Computational Scrutiny of 5-Propylthiophene-2-carboxylic acid: A Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical and computational examination of 5-Propylthiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry. Thiophene derivatives are integral to the development of numerous therapeutic agents, and understanding their nuanced electronic and structural characteristics is paramount for rational drug design.[1][2][3] This document delineates a robust computational workflow, leveraging Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to elucidate the molecular properties, reactivity, and potential intermolecular interactions of this compound. The methodologies presented herein are designed to be both instructive and reproducible, offering a self-validating framework for researchers and scientists engaged in drug development.

Introduction: The Significance of Thiophene Scaffolds in Modern Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic a benzene ring while possessing distinct electronic properties that can enhance biological activity and improve pharmacokinetic profiles.[1] Its presence in numerous approved drugs underscores its therapeutic relevance. The addition of a carboxylic acid moiety introduces a critical functional group for forming hydrogen bonds and salt bridges with biological targets, a cornerstone of molecular recognition in drug-receptor interactions.[4] Furthermore, the propyl substituent at the 5-position provides a lipophilic handle that can influence membrane permeability and binding pocket interactions. This compound, therefore, represents a prototypical structure for exploring the interplay of these key functional groups in a drug-like molecule.

This guide will navigate the theoretical landscape of this molecule, offering insights into its fundamental properties and providing a practical framework for its computational investigation.

Molecular Properties and Structural Analysis

A foundational understanding of a molecule's intrinsic properties is the bedrock of any computational study. For this compound, these properties dictate its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂S | [5] |

| Molecular Weight | 170.23 g/mol | [5] |

| CAS Number | 63068-73-5 | [5] |

| Canonical SMILES | CCCC1=CC=C(S1)C(=O)O | |

| Predicted LogP | 2.3988 | [6] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 3 | [6] |

These parameters, readily available from chemical databases, provide a preliminary assessment of the molecule's drug-likeness according to Lipinski's Rule of Five. The predicted LogP suggests a moderate lipophilicity, while the TPSA indicates good potential for oral bioavailability.

Computational Modeling Workflow: A Step-by-Step Guide

The following section details a comprehensive computational workflow for the in-depth analysis of this compound. This workflow is designed to be a self-validating system, where the results from one stage inform and validate the subsequent steps.

Workflow Overview

Caption: A high-level overview of the computational workflow for the theoretical analysis of this compound.

Step 1: Geometry Optimization

Rationale: The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the global minimum on the potential energy surface. An accurate geometry is essential as all subsequent calculations are dependent on it.

Protocol:

-

Software: Gaussian 16 or a similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with the B3LYP functional. This functional is widely used for organic molecules and provides a good balance between accuracy and computational cost.[7][8]

-

Basis Set: 6-311++G(d,p). This basis set is robust, providing a good description of both polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[8]

-

Input: A starting 3D structure of this compound, which can be generated using a molecule builder like Avogadro or GaussView.

-

Execution: Perform a geometry optimization calculation. The convergence criteria should be set to tight to ensure a true minimum is found.

Step 2: Vibrational Frequency Analysis

Rationale: This calculation serves a dual purpose. Firstly, it confirms that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies). Secondly, it provides a theoretical infrared (IR) spectrum, which can be compared with experimental data for validation.

Protocol:

-

Software: Gaussian 16.

-

Method: B3LYP/6-311++G(d,p).

-

Input: The optimized geometry from Step 1.

-

Execution: Perform a frequency calculation at the same level of theory as the optimization.

Step 3: Frontier Molecular Orbital (FMO) Analysis

Rationale: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap is an indicator of chemical stability.[2]

Protocol:

-

Software: Gaussian 16.

-

Method: B3LYP/6-311++G(d,p).

-

Input: The optimized geometry from Step 1.

-

Execution: The HOMO and LUMO energies and their corresponding orbitals are standard outputs of the optimization calculation. Visualize the orbitals to understand their spatial distribution.

Step 4: Molecular Electrostatic Potential (MEP) Mapping

Rationale: The MEP map provides a visual representation of the charge distribution around the molecule. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding.

Protocol:

-

Software: Gaussian 16.

-

Method: B3LYP/6-311++G(d,p).

-

Input: The optimized geometry from Step 1.

-

Execution: Generate the MEP surface. Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) indicate electron-poor areas.

Step 5: Molecular Dynamics (MD) Simulation

Rationale: While DFT provides a static picture of the molecule, MD simulations allow us to observe its dynamic behavior over time in a simulated biological environment (e.g., in water). This is crucial for understanding conformational flexibility and interactions with solvent molecules.

Protocol:

-

Software: GROMACS, AMBER, or a similar MD package.

-

Force Field: A suitable force field for small organic molecules, such as GAFF (General Amber Force Field).

-

System Setup:

-

Place the optimized geometry of this compound in the center of a simulation box.

-

Solvate the box with a water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system if necessary.

-

-

Simulation Steps:

-

Energy Minimization: To relax the system and remove any steric clashes.

-

Equilibration (NVT and NPT): To bring the system to the desired temperature and pressure.

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space adequately.

-

-

Analysis: Analyze the trajectory to understand properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions (RDFs).

Logical Relationship of Computational Steps

Caption: The logical flow from quantum mechanical calculations to classical molecular dynamics for a comprehensive theoretical study.

Predicted Spectroscopic and Reactivity Insights

Based on the computational workflow described above, we can predict several key properties of this compound.

| Parameter | Predicted Value/Observation | Significance in Drug Design |

| Key IR Frequencies | ~1700-1750 cm⁻¹ (C=O stretch), ~2500-3300 cm⁻¹ (O-H stretch) | Validation of molecular structure and functional groups. |

| HOMO-LUMO Gap | Moderate | Indicates good chemical stability, a desirable trait for drug candidates. |

| MEP Map | Negative potential around the carboxylic oxygen atoms, positive potential around the hydroxyl hydrogen. | Predicts sites for hydrogen bonding with receptor residues. |

| Conformational Flexibility | The propyl chain and the carboxylic acid group will exhibit rotational freedom. | Important for adapting to the shape of a binding pocket. |

Applications in Rational Drug Design

The theoretical and computational data generated for this compound can be directly applied to several aspects of the drug discovery pipeline:

-

Pharmacophore Modeling: The MEP map and the spatial arrangement of key functional groups can be used to define a pharmacophore model for virtual screening.

-

Structure-Activity Relationship (SAR) Studies: By computationally modifying the propyl group or substituting the thiophene ring, the impact on electronic properties and receptor binding can be predicted, guiding the synthesis of more potent analogs.[9]

-

ADMET Prediction: Properties such as LogP, TPSA, and molecular flexibility can be used as inputs for predictive models of absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Conclusion

The in-depth theoretical and computational analysis of this compound provides invaluable insights for drug development professionals. The workflow presented in this guide offers a robust and scientifically sound framework for elucidating the molecular properties, reactivity, and dynamic behavior of this and similar thiophene derivatives. By integrating these computational approaches into the drug discovery process, researchers can make more informed decisions, accelerate the identification of promising lead compounds, and ultimately contribute to the development of novel therapeutics.

References

-

Shafiee, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Retrieved from [Link]

-

Asiri, A. M., et al. (2022). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. Retrieved from [Link]

-

Dikcal, F., et al. (2017). Fused thiophenes: An overview of the computational investigations. ResearchGate. Retrieved from [Link]

-

Al-Hossain, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Institutes of Health. Retrieved from [Link]

-

Li, Z., et al. (2022). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. ACS Omega. Retrieved from [Link]

-

Kumar, A., et al. (2020). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid, propyl ester. Retrieved from [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. Retrieved from [Link]

-

Abdel-Sattar, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid. Retrieved from [Link]

-

Moldoveanu, C., et al. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Retrieved from [Link]

-

Singh, P., et al. (2023). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. Retrieved from [Link]

-

Ibragimov, A. G., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Thiophene-2-carboxylic Acid Derivatives. Retrieved from [Link]

-

Zhang, L., & Wang, D. (2012). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Institutes of Health. Retrieved from [Link]

-

Profeta, S., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. ResearchGate. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Propyl-Substituted Thiophenes: A Medicinal Chemistry Perspective

An In-depth Technical Guide:

The Thiophene Scaffold: A Privileged Structure in Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl rings have made it an indispensable component in a wide array of therapeutic agents.[1] Thiophene-containing compounds have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neurological effects.[2][3][4][5] The sulfur atom's lone pair of electrons contributes to the ring's aromaticity and enhances its capacity for hydrogen bonding, which can significantly improve drug-receptor interactions.[1]

Physicochemical Properties and Reactivity

Thiophene is more reactive towards electrophilic substitution than benzene, with reactions preferentially occurring at the C2 and C5 positions.[1][6] This reactivity provides a versatile handle for chemical modification, allowing chemists to systematically explore the structure-activity relationship (SAR) of thiophene derivatives. The nature and position of substituents on the thiophene ring profoundly influence the molecule's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and ultimately dictate its biological activity.[4]

The Influence of Alkyl Substituents: A Focus on the Propyl Group

While a vast range of functional groups have been appended to the thiophene nucleus, alkyl chains play a critical role in modulating a compound's interaction with biological targets. The introduction of a propyl group can significantly increase the lipophilicity of the molecule. This modification can enhance its ability to cross cellular membranes, including the blood-brain barrier, a crucial attribute for drugs targeting the central nervous system. Furthermore, the size and conformational flexibility of the propyl group can influence the compound's binding affinity and selectivity for specific enzyme active sites or receptor pockets. For instance, in the development of anticancer agents, alkyl chains on thiophene scaffolds have been instrumental in achieving potent activity.[2]

Synthetic Strategies for Propyl-Substituted Thiophenes

The synthesis of substituted thiophenes is a well-established field, with several classical and modern methods available to medicinal chemists. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Overview of Foundational Synthetic Routes

Two of the most powerful and versatile methods for constructing the thiophene ring are the Paal-Knorr synthesis and the Gewald aminothiophene synthesis.

-

Paal-Knorr Synthesis: This foundational method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[1][6] It is a robust method for creating a variety of substituted thiophenes.

-

Gewald Aminothiophene Synthesis: This multicomponent reaction is highly efficient for producing polysubstituted 2-aminothiophenes.[6][7] It involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[7] The resulting 2-aminothiophene is a versatile intermediate for further elaboration into more complex heterocyclic systems.[8][9][10]

The following workflow illustrates the conceptual steps of the Gewald synthesis, a key strategy for producing highly functionalized thiophene intermediates.

Caption: Conceptual workflow for the Gewald synthesis of a propyl-substituted aminothiophene.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-propyl-5-methylthiophene-3-carboxylate

This protocol provides a representative procedure for synthesizing a propyl-substituted thiophene derivative using the Gewald methodology.

-

Reaction Setup: To a stirred solution of propyl methyl ketone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in 30 mL of ethanol, add diethylamine (5 mmol) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to 50-60°C and stir for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

-

Isolation: The solid product that precipitates is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude product is recrystallized from ethanol to yield the pure ethyl 2-amino-4-propyl-5-methylthiophene-3-carboxylate.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Antimicrobial Activities

Thiophene derivatives are a well-documented class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[2][11][12] The incorporation of a propyl group can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell walls.

Mechanism of Action: Membrane Permeabilization and Target Inhibition

The antimicrobial action of thiophene derivatives is often multifactorial. Studies have shown that some thiophenes can disrupt bacterial membrane integrity, leading to increased permeability and cell death.[11] Molecular docking studies suggest that these compounds can also bind to and inhibit the function of essential bacterial proteins, such as outer membrane proteins (OMPs) like CarO1 and OmpW in Acinetobacter baumannii and Escherichia coli, respectively.[11] The precise mechanism can be heavily influenced by the substitution pattern on the thiophene ring.[13]

Data Summary: Antimicrobial Potency of Thiophene Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiophene derivatives against drug-resistant bacterial strains. While specific data for propyl-substituted analogs is limited in these studies, the data illustrates the general potential of this class of compounds.

| Compound ID | Bacterial Strain | MIC₅₀ (mg/L) | Reference |

| Thiophene 4 | Col-R A. baumannii | 16 - 32 | [11] |

| Thiophene 8 | Col-R A. baumannii | 16 - 32 | [11] |

| Thiophene 4 | Col-R E. coli | 8 - 32 | [11] |

| Thiophene 8 | Col-R E. coli | 8 - 32 | [11] |

| Derivative 7 | P. aeruginosa | Potent | [14] |

Col-R: Colistin-Resistant

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This standard protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Culture the bacterial strain (e.g., E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound (e.g., propyl-thiophene derivative) in a 96-well microtiter plate using MHB. Concentrations typically range from 64 mg/L to 0.125 mg/L.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Anticancer Potential

The thiophene scaffold is prevalent in a multitude of compounds designed as anticancer agents.[4][15] These derivatives can induce cancer cell death through various mechanisms, including the inhibition of critical signaling pathways and the induction of apoptosis.[4][16] A series of 2,3-fused thiophene derivatives have shown potent cytotoxicity against liver cancer cell lines like HepG2.[17]

Targeting Key Cancer Pathways: Kinase Inhibition and Apoptosis

Many thiophene-based anticancer agents function by inhibiting protein kinases, enzymes that are often dysregulated in cancer. For example, novel fused thiophene derivatives have been identified as dual inhibitors of VEGFR-2 and AKT, two key kinases involved in tumor angiogenesis and cell survival.[16] Inhibition of these pathways can arrest the cell cycle and trigger programmed cell death, or apoptosis.[16] The induction of apoptosis is a hallmark of effective chemotherapy and often involves the activation of caspases, a family of protease enzymes that execute the cell death program.[16]

The diagram below illustrates a simplified pathway where a propyl-thiophene derivative inhibits survival signals, leading to the activation of the apoptotic cascade.

Caption: Propyl-thiophene derivative inducing apoptosis via inhibition of survival kinases.

Data Summary: Cytotoxicity of Thiophene Derivatives in Cancer Cell Lines

The table below presents the half-maximal inhibitory concentration (IC₅₀) values, a measure of cytotoxic potency, for several thiophene compounds against human cancer cell lines.

| Compound ID | Cell Line | Activity (IC₅₀ µM) | Reference |

| Compound 3b | HepG2 (Liver) | 3.105 | [16] |

| Compound 3b | PC-3 (Prostate) | 2.15 | [16] |

| Compound 4c | HepG2 (Liver) | 3.023 | [16] |

| Compound 4c | PC-3 (Prostate) | 3.12 | [16] |

| SB-200 | MCF-7 (Breast) | <30 | [15] |

| TP 5 | HepG2 (Liver) | Potent | [17] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the propyl-thiophene test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Properties

Chronic inflammatory diseases pose a significant public health challenge, and non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment, despite their side effects.[18][19] Thiophene derivatives, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[18][20]

Mechanism of Action: Inhibition of COX and LOX Enzymes

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.[19] Many thiophene-based compounds have been designed and evaluated as inhibitors of both COX and lipoxygenase (LOX) enzymes, the latter being involved in the production of leukotrienes, another class of inflammatory mediators.[18][20] The presence of specific functional groups, such as carboxylic acids or amides, on the thiophene scaffold is often crucial for effective binding to the active sites of these enzymes.[20]

The diagram below shows how propyl-thiophene derivatives can block the arachidonic acid cascade by inhibiting COX and LOX enzymes.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 12. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Technical Guide to Procuring 5-Propylthiophene-2-carboxylic Acid

This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the identification, qualification, and handling of commercial-grade 5-Propylthiophene-2-carboxylic acid (CAS No: 63068-73-5). Adherence to these principles is critical for ensuring experimental reproducibility, scalability, and safety in a research environment.

Introduction: The Role of this compound in Modern Research

This compound is a substituted thiophene derivative that serves as a crucial building block in various scientific domains. Its unique aromatic and carboxylic acid functionalities make it a valuable precursor in the synthesis of advanced materials and biologically active compounds.[1] In medicinal chemistry, the thiophene ring is a well-regarded bioisostere for phenyl rings, offering modulated physicochemical properties. Consequently, this compound is frequently utilized in the development of novel pharmaceuticals, organic semiconductors, and conductive polymers.[1]

Given its role as a foundational reagent, the quality and purity of this compound directly impact research outcomes. Sourcing this material requires a diligent approach that extends beyond simple procurement to include rigorous supplier evaluation and incoming material verification.

Identification of Commercial Suppliers

The initial step involves identifying potential commercial suppliers. These vendors typically fall into three categories: large-scale chemical manufacturers, specialized fine chemical suppliers, and catalog companies that aggregate products from various sources. For research and development purposes, suppliers specializing in high-purity organic intermediates are often the most reliable sources.

Below is a comparative table of representative suppliers for this compound. Note that availability and specifications are subject to change and require direct confirmation with the vendor.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Matrix Scientific | 63068-73-5 | C8H10O2S | 170.23 | Listed as an irritant.[2] |

| AK Scientific, Inc. | 63068-73-5 | Not specified | Not specified | Identified as causing skin and serious eye irritation, and may cause respiratory irritation.[3] |

| Biosynth | 63068-73-5 | Not specified | Not specified | Described as a cyclic hydrocarbon used in asymmetric synthesis. |

| ChemScene | 883546-51-8 (Isomer) | C₈H₁₀O₂S | 170.23 | Note: This is an isomer (5-Propylthiophene-3-carboxylic acid) but indicates supplier capability in this chemical class. Purity listed as 98+%.[4] |

Supplier Qualification and Due Diligence: A Validating Workflow